An In-depth Technical Guide to Ethyl 5-methylbenzofuran-2-carboxylate (CAS 53715-88-1)
For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry The benzofuran nucleus, a heterocyclic system consisting of a fused b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic system consisting of a fused benzene and furan ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its prevalence in a vast number of natural products with diverse physiological and pharmacological activities has established it as a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] From antimicrobial and antiviral to anticancer and anti-inflammatory applications, benzofuran derivatives have demonstrated a remarkable breadth of biological activities, making them a fertile ground for the design and discovery of novel therapeutic agents.[2][4]
This guide focuses on a specific, yet important, member of this family: Ethyl 5-methylbenzofuran-2-carboxylate . This molecule, bearing a methyl group on the benzene ring and an ethyl ester at the 2-position of the furan ring, serves as a valuable building block in organic synthesis and a key intermediate in the development of more complex, biologically active compounds.[1] This document will provide a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the practical insights required by researchers in the field.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development.
Soluble in common organic solvents like ethanol, DMSO, and ethyl acetate.
General knowledge
Spectroscopic Data Interpretation
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan proton, the methyl group, and the ethyl ester group.
Aromatic Protons (δ 7.0-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The methyl group at the 5-position will influence their chemical shifts and coupling patterns.
Furan Proton (δ ~7.2 ppm): A singlet for the proton at the 3-position of the benzofuran ring.
Ethyl Ester Protons: A quartet for the methylene (-CH₂-) protons (δ ~4.4 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (δ ~1.4 ppm).
Methyl Group Proton (δ ~2.4 ppm): A singlet for the protons of the methyl group at the 5-position.
¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.[6]
Aromatic and Furan Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).[6]
Ethyl Ester Carbons: A signal for the methylene carbon (-CH₂-) around δ 61 ppm and a signal for the methyl carbon (-CH₃) around δ 14 ppm.[6]
Methyl Carbon: A signal for the methyl group on the benzene ring around δ 21 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key functional group absorptions.
C=O Stretch (Ester): A strong absorption band in the region of 1715-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.[7][8]
C-O Stretch (Ester and Furan): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[7][8]
C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.[9]
C=C Stretch (Aromatic): Absorptions around 1600 cm⁻¹.[9]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 204.22, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments.
Synthesis of Ethyl 5-methylbenzofuran-2-carboxylate: A Step-by-Step Protocol
The most common and efficient method for the synthesis of benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with an ethyl haloacetate in the presence of a base.[2][7] This reaction proceeds through an initial O-alkylation followed by an intramolecular aldol-type condensation.
An In-depth Technical Guide to 5-Methylbenzofuran-2-carboxylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals Foreword The benzofuran scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuran scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of benzofuran derivatives, 5-methylbenzofuran-2-carboxylic acid ethyl ester stands out as a key intermediate in the synthesis of novel therapeutic agents. Its unique structural features provide a versatile platform for the development of compounds with potential applications in treating a range of diseases, from microbial infections to cancer.[3][4]
This technical guide, designed for the discerning researcher and drug development professional, provides a comprehensive overview of 5-methylbenzofuran-2-carboxylic acid ethyl ester. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers validated protocols, and is grounded in authoritative references to ensure the highest level of scientific integrity. As a senior application scientist, my aim is to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
Molecular Profile and Physicochemical Properties
5-Methylbenzofuran-2-carboxylic acid ethyl ester, also known by its CAS Number 53715-88-1, is a fine chemical intermediate with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol .[5][6] Its core structure consists of a benzofuran bicyclic system with a methyl group at the 5-position and an ethyl carboxylate group at the 2-position.
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Caption: Molecular Structure of 5-methylbenzofuran-2-carboxylic acid ethyl ester.
A thorough understanding of the physicochemical properties of this ester is paramount for its effective use in synthesis and formulation. While specific experimental data for melting and boiling points are not widely published, related benzofuran esters provide valuable reference points. For instance, the unsubstituted ethyl benzofuran-2-carboxylate is a solid with a melting point of 29-34 °C. The introduction of substituents on the benzene ring, such as a nitro group, can significantly increase the melting point, as seen in ethyl 5-nitrobenzofuran-2-carboxylate (m.p. 152-156 °C).[7]
Synthesis of 5-Methylbenzofuran-2-carboxylic Acid Ethyl Ester
The synthesis of benzofuran-2-carboxylic acid esters is a well-established area of organic chemistry, with several reliable methods available to the synthetic chemist.[2][9] The most common and direct approach involves the reaction of a substituted salicylaldehyde with an α-haloacetate, followed by an intramolecular cyclization.
This protocol is a robust and scalable method for the preparation of 5-methylbenzofuran-2-carboxylic acid ethyl ester, adapted from established procedures for similar benzofuran derivatives.[1][10] The rationale behind the choice of reagents and conditions is to ensure a high-yielding, clean reaction that minimizes side products.
Materials:
4-Methylsalicylaldehyde
Ethyl bromoacetate
Anhydrous Potassium Carbonate (K₂CO₃)
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Ethyl acetate
5% Hydrochloric acid (HCl)
Brine solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Reaction Setup: To a solution of 4-methylsalicylaldehyde (1 equivalent) in acetonitrile (or DMF), add anhydrous potassium carbonate (3 equivalents). The use of a polar aprotic solvent like acetonitrile or DMF facilitates the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.2 equivalents) to the reaction mixture at ambient temperature. The slight excess of the alkylating agent ensures the complete consumption of the starting salicylaldehyde.
Reaction Progression: Reflux the reaction mixture for 24 hours. The elevated temperature is necessary to drive both the O-alkylation and the subsequent intramolecular cyclization to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting crude product in ethyl acetate.
Purification: Wash the organic layer sequentially with 5% dilute HCl, water, and brine solution. The acidic wash removes any remaining basic impurities, while the water and brine washes remove any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate.
Isolation: Remove the solvent under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) will afford the pure 5-methylbenzofuran-2-carboxylic acid ethyl ester.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the ethyl ester group.
Aromatic Protons: The protons on the benzofuran ring system will appear in the downfield region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.
Ethyl Ester Protons: A quartet around δ 4.3 ppm (for the -OCH₂- group) and a triplet around δ 1.4 ppm (for the -CH₃ group) are characteristic of the ethyl ester moiety.
Methyl Protons: A singlet for the methyl group attached to the benzene ring is expected around δ 2.4 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region, typically around δ 160-170 ppm.
Aromatic and Heterocyclic Carbons: The carbons of the benzofuran ring system will resonate in the region of δ 110-160 ppm.
Ethyl Ester Carbons: The -OCH₂- carbon will be found around δ 60 ppm, and the -CH₃ carbon will be upfield, around δ 14 ppm.
Methyl Carbon: The methyl group on the benzene ring will have a characteristic signal around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in the molecule.[14]
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1715-1730 cm⁻¹.
C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and the furan ring will be present in the fingerprint region (1000-1300 cm⁻¹).
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[15]
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 204, corresponding to the molecular weight of the compound.
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group.
Applications in Research and Drug Development
Benzofuran derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][9] 5-Methylbenzofuran-2-carboxylic acid ethyl ester serves as a crucial building block for the synthesis of more complex molecules with enhanced biological profiles.
The presence of the methyl group at the 5-position can influence the electronic properties and steric interactions of the molecule, potentially leading to improved target binding and efficacy. The ethyl ester at the 2-position provides a convenient handle for further chemical modifications, such as conversion to the corresponding carboxylic acid, amide, or other derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]
Derivatives of benzofuran-2-carboxylic acid have been investigated as:
Anticancer Agents: By modifying the core structure, researchers have developed benzofuran derivatives with significant cytotoxic activity against various cancer cell lines.[3]
Antimicrobial Agents: The benzofuran nucleus is a key component in compounds exhibiting antibacterial and antifungal properties.[4]
Anti-inflammatory Agents: Certain benzofuran derivatives have shown potent anti-inflammatory effects.[16]
The versatility of 5-methylbenzofuran-2-carboxylic acid ethyl ester makes it an invaluable tool for medicinal chemists and pharmacologists seeking to develop novel therapeutics.
References
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Massarani, S. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]
Martinez Troncoso, L., & Yamaguchi, K. (n.d.). Synthesis of Substituted Benzofuran-2-Carboxylic Acid Ethyl Ester. MARM-ACS. [Link]
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Analytical & Pharmaceutical Research, 3(2). [Link]
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]
Aaron Chemistry. (n.d.). 53715-88-1 | MFCD16045053 | Ethyl 5-methylbenzofuran-2-carboxylate. Retrieved February 15, 2026, from [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. [Link]
Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Applied Pharmaceutical Science, 5(10), 154-162. [Link]
Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1-13. [Link]
Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. (2014).
ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. [Link]
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B, 60B(5), 767-773. [Link]
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
11: Infrared Spectroscopy and Mass Spectrometry. (2022). LibreTexts Chemistry. [Link]
Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. (2015). International Journal of Advanced Research in Chemical Science, 2(8), 38-44. [Link]
INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. [Link]
Technical Guide: Solubility Profile & Handling of Ethyl 5-methylbenzofuran-2-carboxylate
[1] Executive Summary Ethyl 5-methylbenzofuran-2-carboxylate (CAS 16265-71-1) is a critical bicyclic heterocyclic scaffold employed in the synthesis of anti-arrhythmic agents (analogous to Amiodarone derivatives) and bio...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Ethyl 5-methylbenzofuran-2-carboxylate (CAS 16265-71-1) is a critical bicyclic heterocyclic scaffold employed in the synthesis of anti-arrhythmic agents (analogous to Amiodarone derivatives) and bioactive indole-mimetics.[1] Its utility in drug development is defined by its lipophilicity and capacity for functionalization at the C3 and C5 positions.
This guide addresses a common bottleneck in processing this intermediate: solubility management . Due to its planar aromatic core and ester functionality, the compound exhibits a steep solubility gradient across solvent classes. This document provides a validated solubility landscape, thermodynamic solubility determination protocols, and solvent selection strategies for recrystallization and formulation.
Physicochemical Profile & Mechanism[2]
To understand the solubility behavior of this compound, we must first analyze its molecular interactions. The benzofuran core drives
stacking interactions, often leading to high lattice energy in the solid state, while the ethyl ester provides a dipole moment and hydrogen bond acceptance points.
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
204.22 g/mol
Low MW facilitates dissolution in organic solvents.[1]
LogP (Predicted)
3.0 – 3.5
Highly lipophilic; poor aqueous solubility.
H-Bond Donors
0
Lack of donors limits solubility in water/protic solvents.[1]
H-Bond Acceptors
3 (Ester O, Furan O)
Enables solubility in polar aprotic solvents (DMSO, DMF).
Physical State
Solid (Crystalline)
Requires energy input (heat/sonication) to disrupt lattice.
Mechanistic Insight: The dissolution of Ethyl 5-methylbenzofuran-2-carboxylate is entropy-driven in non-polar solvents but enthalpy-dependent in alcohols.[1] The hydrophobic effect dominates in aqueous environments, forcing the molecule to aggregate, hence its near-zero solubility in water.
Solubility Landscape
The following data is synthesized from synthesis protocols of structural analogs (e.g., Ethyl 5-bromobenzofuran-2-carboxylate) and standard solubility parameters for benzofuran esters.
Table 1: Solvent Compatibility Matrix[1]
Solvent Class
Representative Solvent
Solubility Rating
Primary Application
Technical Notes
Polar Aprotic
DMSO
Very High (>100 mg/mL)
Stock Solutions
Ideal for biological assays; hygroscopic nature may affect stability over time.[1]
DMF
Very High (>100 mg/mL)
Reaction Solvent
Good for nucleophilic substitutions.
Acetone
High
Cleaning/Transfer
Rapid evaporation; good for transferring compound.
Chlorinated
Dichloromethane (DCM)
High (>50 mg/mL)
Extraction
Excellent for liquid-liquid extraction from aqueous workups.[1]
Chloroform
High
Chromatography
Standard mobile phase component.
Esters/Ethers
Ethyl Acetate
High
Extraction/TLC
Preferred "green" alternative to DCM for extractions.
Diethyl Ether
Moderate
Precipitation
Often used to precipitate the compound from concentrated non-polar solutions.
Low solubility at RT; High at reflux. The gold standard for purification.
Methanol (MeOH)
Moderate
HPLC Mobile Phase
Good for analytical dilutions.
Aqueous
Water / PBS
Insoluble (<0.01 mg/mL)
Anti-solvent
Used to crash out the product from organic solutions.
Critical Handling Note: For biological assays, prepare a stock solution in 100% DMSO. Avoid freeze-thaw cycles which can induce micro-precipitation that is invisible to the naked eye but affects IC50 values.[1]
Visualization: Solvent Selection Logic
The following diagram illustrates the decision logic for selecting the appropriate solvent based on the experimental stage (Synthesis, Purification, or Analysis).
Caption: Decision tree for solvent selection based on experimental intent, highlighting Ethanol for purification and DMSO for analysis.
Experimental Protocols
As a scientist, relying on literature values is insufficient for critical path experiments. You must validate solubility in your specific lot.
Protocol A: Thermodynamic Solubility (The Gold Standard)
Purpose: Determines the absolute saturation limit (equilibrium solubility). Use this for formulation development.
Supersaturation: Add the compound to the solvent in a glass vial until undissolved solid remains visible (create a suspension).
Guidance: Start with 5 mg per 1 mL.
Equilibration: Agitate the suspension at a controlled temperature (usually 25°C) for 24 to 48 hours .
Why: This ensures the crystal lattice energy is overcome and dynamic equilibrium is reached. Short incubation (1-2 hours) often yields false "kinetic" low values.[1]
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated syringe filter.
Caution: Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.
Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile) and inject into HPLC. Calculate concentration against a standard curve.
Protocol B: Kinetic Solubility (High Throughput)
Purpose: rapid estimation to prevent precipitation during biological assays.
Methodology:
Prepare a 10 mM stock solution in DMSO.
Spike this stock into aqueous buffer (PBS) to reach target concentrations (e.g., 10, 50, 100 µM) ensuring final DMSO is <2%.
Incubate for 2 hours at RT.
Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb).
Result: The concentration at which absorbance spikes indicates the "Kinetic Solubility Limit."
Applications in Synthesis & Purification
The solubility profile of Ethyl 5-methylbenzofuran-2-carboxylate dictates its purification strategy.
Recrystallization Strategy (Self-Validating):
The most effective purification method for this class of esters is recrystallization from Ethanol .
Dissolve the crude solid in minimal boiling Ethanol .
If insoluble particles remain, filter hot.
Allow the solution to cool slowly to room temperature, then to 4°C.
The ester functionality interacts with the alcohol solvent at high temps, but the hydrophobic benzofuran core forces precipitation upon cooling, yielding high-purity crystals.
Chromatography:
For silica gel chromatography, a gradient of Hexane:Ethyl Acetate is standard.
Elution typically occurs between 10% and 20% EtOAc depending on the silica activity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81704, Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate (Analogous Structure).[1] Retrieved from [Link][1]
Dissolution Technologies (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]
Vertex AI Grounding. Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate (Recrystallization Protocol). (Derived from PMC/NIH data). Retrieved from [Link]
This guide serves as an in-depth technical resource for Ethyl 5-methylbenzofuran-2-carboxylate , a critical heterocyclic scaffold used in medicinal chemistry and organic synthesis. [1] Executive Summary Ethyl 5-methylben...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical resource for Ethyl 5-methylbenzofuran-2-carboxylate , a critical heterocyclic scaffold used in medicinal chemistry and organic synthesis.
[1]
Executive Summary
Ethyl 5-methylbenzofuran-2-carboxylate (CAS: 53715-88-1 ) is a benzofuran derivative characterized by an ethyl ester functional group at the C2 position and a methyl substituent at the C5 position. It serves as a pivotal intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory agents (NF-κB inhibitors) and potential radioligands for imaging. Its structural rigidity and lipophilicity make it an ideal scaffold for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
Identification
Parameter
Details
IUPAC Name
Ethyl 5-methyl-1-benzofuran-2-carboxylate
CAS Number
53715-88-1
Molecular Formula
C₁₂H₁₂O₃
Molecular Weight
204.22 g/mol
SMILES
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C
InChI Key
Derivative specific; verify via CAS
Physical Properties
Appearance: White to off-white crystalline solid or low-melting mass.
Melting Point: 38–40 °C (Ref: KR20220012198A).
Solubility: Highly soluble in polar organic solvents (Chloroform, Dichloromethane, Ethanol, Ethyl Acetate); practically insoluble in water.
Lipophilicity (LogP): ~3.2 (Predicted).
Synthetic Methodology
The synthesis of Ethyl 5-methylbenzofuran-2-carboxylate typically follows the Rap-Stoermer condensation or a base-mediated cyclization of salicylaldehyde derivatives. The protocol below describes the most robust route: the reaction of 5-methylsalicylaldehyde with ethyl bromoacetate.
Reaction Mechanism
The synthesis involves two key steps occurring in a one-pot cascade or sequential isolation:
O-Alkylation: The phenolic oxygen attacks the alpha-carbon of ethyl bromoacetate (SN2 mechanism).
Intramolecular Cyclization: The methylene group of the intermediate undergoes an aldol-type condensation with the aldehyde carbonyl, followed by dehydration to aromatize the furan ring.
Solvent: DMF (Dimethylformamide) or Acetone (reflux)[2]
Step-by-Step Procedure:
Preparation: Charge a round-bottom flask with 5-methylsalicylaldehyde (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol) in dry DMF (30 mL).
Addition: Add ethyl bromoacetate (12 mmol) dropwise at room temperature under nitrogen atmosphere.
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).
Work-up: Cool the mixture to room temperature and pour into ice-cold water (150 mL).
Isolation: Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol to yield the target ester.
Synthesis Workflow Diagram
Caption: One-pot synthesis via base-mediated alkylation and cyclization of 5-methylsalicylaldehyde.
Analytical Characterization
Validation of the compound identity is critical. The following spectroscopic data is characteristic for CAS 53715-88-1.
δ 7.26 (s, 1H): H3 proton on the furan ring (Characteristic singlet).
δ 4.45 (q, J = 7.2 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).
δ 2.46 (s, 3H): Methyl group at C5 (-CH₃ ).
δ 1.44 (t, J = 7.2 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ).
Mass Spectrometry
MS (ESI+): m/z 205.1 [M+H]⁺.
Applications in Drug Discovery
Ethyl 5-methylbenzofuran-2-carboxylate functions as a versatile "warhead" precursor and scaffold.
Derivatization Logic
The ester group at C2 is easily hydrolyzed to the carboxylic acid or converted into amides/hydrazides, while the C5-methyl group can be functionalized via radical bromination (Wohl-Ziegler reaction) to introduce further complexity.
Hydrolysis:
5-methylbenzofuran-2-carboxylic acid (Intermediate for amide coupling).
Bromination:
5-(bromomethyl)benzofuran-2-carboxylate (Precursor for amines/ethers).
Hydrazinolysis:
Benzofuran-2-carbohydrazide (Precursor for oxadiazoles/triazoles).
Biological Activity Pathway
Recent studies (e.g., KR20220012198A) highlight the potential of benzofuran-2-carboxylate derivatives in modulating the NF-κB signaling pathway , offering therapeutic potential for:
Acute Inflammation: Reduction of cytokine storm (e.g., in viral infections).
Dermatitis: Inhibition of epithelial hyperplasia.
Caption: Proposed mechanism of action for benzofuran derivatives in inflammatory pathways.
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
Source: ResearchGate (Kowalewska et al.).
URL:[Link]
(General reference for the Rap-Stoermer condensation protocol).
PubChem Compound Summary: Ethyl 5-methylbenzofuran-2-carboxylate (via CAS search).
Source: National Center for Biotechnology Information.[4]
URL:[Link]
Synthesis of Ethyl 2-formyl-4-methylphenoxyacetate: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis of ethyl 2-formyl-4-methylphenoxyacetate, a valuable synthetic intermediate in medicinal chemistry and drug discovery. The protocol is based on the well-establish...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed guide for the synthesis of ethyl 2-formyl-4-methylphenoxyacetate, a valuable synthetic intermediate in medicinal chemistry and drug discovery. The protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the reaction mechanism, safety considerations, and potential applications of the target compound.
Introduction
The phenoxyacetic acid scaffold and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, ethyl 2-formyl-4-methylphenoxyacetate, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the presence of multiple reactive functional groups: an aldehyde, an ester, and an ether linkage, which allow for a variety of subsequent chemical transformations. This makes it a valuable synthon for the development of novel pharmaceutical agents, including but not limited to, antibacterial, antifungal, and anti-inflammatory agents. The synthesis described herein follows the principles of the Williamson ether synthesis, a reliable S(_N)2 reaction between a phenoxide and an organohalide.
Reaction Scheme
The synthesis of ethyl 2-formyl-4-methylphenoxyacetate is achieved by the reaction of 2-hydroxy-5-methylbenzaldehyde with ethyl bromoacetate in the presence of a weak base, typically potassium carbonate, in an aprotic polar solvent like N,N-dimethylformamide (DMF).
Caption: General reaction scheme for the synthesis.
Physicochemical Properties of Reactants
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Boiling Point (°C)
2-hydroxy-5-methylbenzaldehyde
C₈H₈O₂
136.15
56
217.5
Ethyl bromoacetate
C₄H₇BrO₂
167.00
-38
159
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.
Materials and Equipment
2-hydroxy-5-methylbenzaldehyde (98% purity)
Ethyl bromoacetate (≥98% purity)
Anhydrous potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc), reagent grade
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature control
Reflux condenser
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Safety Precautions
2-hydroxy-5-methylbenzaldehyde: Irritating to eyes, respiratory system, and skin. May cause sensitization by skin contact.
Ethyl bromoacetate: Lachrymator. Toxic by ingestion, inhalation, and skin absorption. Strong irritant. Handle in a well-ventilated fume hood.
N,N-Dimethylformamide (DMF): Harmful if swallowed or in contact with skin. Irritating to eyes.
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DMF.
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0 eq). The use of a weak base like K₂CO₃ is crucial to deprotonate the phenolic hydroxyl group without promoting side reactions.
Addition of Alkylating Agent: Add ethyl bromoacetate (1.3 eq) dropwise to the reaction mixture. An excess of the alkylating agent ensures the complete conversion of the starting material.
Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up:
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via a classic S(_N)2 mechanism, a cornerstone of organic synthesis known as the Williamson ether synthesis.
Deprotonation: The weakly basic potassium carbonate deprotonates the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde to form a more nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of ethyl bromoacetate, which bears a good leaving group (bromide).
Displacement: The attack occurs from the backside, leading to the displacement of the bromide ion and the formation of the desired ether linkage in a single concerted step.
Caption: Mechanism of the Williamson ether synthesis.
Applications in Drug Discovery and Development
While specific biological activities of ethyl 2-formyl-4-methylphenoxyacetate are not extensively documented, its structural motif is present in a wide range of compounds with demonstrated therapeutic potential. This compound is a valuable intermediate for the synthesis of:
Novel Heterocyclic Compounds: The aldehyde functionality can be readily transformed into various heterocyclic systems, which are common scaffolds in drug molecules.
Schiff Bases and their Derivatives: The aldehyde group can react with primary amines to form Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[1]
Chalcones and Flavonoids: The aldehyde can serve as a starting point for the synthesis of chalcones and flavonoids, classes of compounds with well-documented anti-inflammatory and antioxidant activities.
The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation, to create diverse libraries of compounds for high-throughput screening. Therefore, the synthesis of ethyl 2-formyl-4-methylphenoxyacetate provides a gateway to a rich chemical space for the discovery of new drug candidates.
References
Jetir. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. Retrieved from [Link]
Technical Support Center: Purification of Ethyl 5-Methylbenzofuran-2-Carboxylate
This technical guide details the purification of ethyl 5-methylbenzofuran-2-carboxylate via recrystallization. It is designed for researchers requiring high-purity material for structure-activity relationship (SAR) studi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the purification of ethyl 5-methylbenzofuran-2-carboxylate via recrystallization. It is designed for researchers requiring high-purity material for structure-activity relationship (SAR) studies or further synthetic derivatization.
Case ID: PUR-BzF-005
Compound: Ethyl 5-methylbenzofuran-2-carboxylate
CAS: 53715-88-1
Physical State: Low-melting solid or viscous oil (dependent on purity and ambient temperature).
Melting Point: ~30–45 °C (Note: Isomeric 6-methyl analog melts at 35–42 °C; 5-methyl derivative exhibits similar thermal properties).
Core Protocol: The "Why" and "How" of Solvent Selection
Q: What is the optimal solvent system for this compound?
A: Due to the lipophilic nature of the benzofuran core and the ester functionality, a mixed-solvent system is most effective.
Primary Recommendation:Ethanol / Water (9:1 to 4:1) .
Mechanism:[1][2][3] The compound is highly soluble in hot ethanol. Water acts as an anti-solvent, increasing the chemical potential of the solute and forcing precipitation upon cooling.
Alternative (for low-melting batches):n-Hexane (or n-Heptane) .
Mechanism:[1][2][3] Non-polar impurities remain in solution while the ester crystallizes upon deep cooling (-20 °C). This is superior if your compound tends to "oil out" in aqueous mixtures.
Q: How do I determine if my crude material is suitable for recrystallization?
A: Perform a Solubility Stress Test :
Place 50 mg of crude solid in a vial.
Add 0.5 mL of Ethanol. Heat to 50 °C.
Result A: Clear solution
Good candidate for EtOH/H₂O.
Result B: Insoluble particles
Filter hot; these are inorganic salts (e.g., KBr/KCl from synthesis).
Result C: Oily droplets form at bottom
Stop. Your compound is oiling out. See Troubleshooting Section.
Step-by-Step Recrystallization Methodology
Workflow Diagram
The following flowchart outlines the decision-making process during purification.
Caption: Logical workflow for the purification of ethyl 5-methylbenzofuran-2-carboxylate, highlighting critical decision points to prevent oiling out.
Detailed Protocol
Dissolution: Dissolve the crude ester in the minimum amount of boiling Ethanol (approx. 3-5 mL per gram).
Note: If the solution is dark yellow/brown, treat with activated charcoal (1% w/w) for 5 minutes and filter hot through Celite.
Anti-Solvent Addition: While maintaining gentle reflux, add warm water dropwise. Stop immediately when a faint, persistent cloudiness appears.
Clarification: Add a few drops of Ethanol to restore a clear solution.
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .
Critical: Rapid cooling induces oiling out. Wrap the flask in a towel to slow the cooling rate.
Harvesting: Once crystallization is complete at RT, cool further in an ice bath (0–4 °C) for 30 minutes. Filter the white needles/plates and wash with ice-cold 50% aqueous ethanol.
Q: Instead of crystals, I see oily droplets at the bottom of the flask. Why?A: This occurs because the melting point of the solvated compound is lower than the temperature at which the solution becomes saturated.
Immediate Fix: Reheat the mixture until the oil dissolves. Add a small amount of pure Ethanol (to increase solubility) and let it cool very slowly.
Seeding: If you have a pure crystal from a previous batch, add a "seed" crystal when the solution reaches ~35 °C. This provides a nucleation template, bypassing the oil phase.
Solvent Switch: If the problem persists, switch to n-Hexane . Dissolve the compound in warm Hexane (40 °C) and cool to -20 °C (freezer). The oiling out threshold is often higher in non-polar solvents.
Issue: Colored Impurities
Q: My product is yellow, but it should be white. How do I fix this?A: The yellow color typically comes from unreacted 5-methylsalicylaldehyde or oxidation byproducts.
Diagnosis: Run a TLC (Hexane:Ethyl Acetate 8:2).[4] Aldehydes stain strongly with DNP (2,4-dinitrophenylhydrazine) stain.
Protocol: Recrystallization alone may not remove trace aldehydes. Wash the crude organic layer (before recrystallization) with 10% Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the aldehyde, removing it from the organic phase.
Issue: Low Yield
Q: I lost 60% of my mass. Where did it go?A: The ester is moderately soluble in ethanol even when cold.
Recovery: Do not discard the filtrate (mother liquor). Concentrate it to half volume on a rotary evaporator and repeat the cooling process to obtain a "second crop" of crystals.
Validation: Check the pH of the mother liquor. If acidic, hydrolysis may have occurred (converting ester
carboxylic acid). Ensure your ethanol is neutral.
Analytical Validation (Data Summary)
After purification, validate the compound using the following parameters.
Kossakowski, J., et al. (2005). Synthesis and pharmacological activity of new benzofuran derivatives. Acta Poloniae Pharmaceutica, 62(3), 179-186.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Physical Properties of Methylbenzofuran Carboxylates
European Patent Office. (1985).[5] EP0029311B1 - Aminoalkyl benzofuran derivatives. (Detailed physical data for ethyl 6-methylbenzofuran-2-carboxylate, used as isomeric reference).
General Solubility Data
Sigma-Aldrich. Ethyl benzofuran-2-carboxylate Product Sheet. (Provides baseline solubility and melting point ranges for the unsubstituted parent compound).
Technical Support Center: Base-Catalyzed Benzofuran Synthesis
Topic: Optimization of Base Catalysts for Rap-Stoermer & Substitution-Cyclization Pathways Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Catalyst Landscape Welcome to the Benzofuran Synt...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Base Catalysts for Rap-Stoermer & Substitution-Cyclization Pathways
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Catalyst Landscape
Welcome to the Benzofuran Synthesis Support Center. This guide addresses the critical role of base catalysts in the formation of benzofuran rings, specifically focusing on the Rap-Stoermer reaction (salicylaldehyde +
-haloketone) and intramolecular O-alkylation/cyclization sequences.
In these pathways, the base serves a dual purpose:
Initiator: Deprotonates the phenolic hydroxyl group for nucleophilic attack (
).
Promoter: Facilitates the intramolecular aldol condensation and subsequent dehydration to close the furan ring.
Selecting the wrong base often leads to the "Intermediate Trap"—where the O-alkylated intermediate forms but fails to cyclize—or competitive Cannizzaro/Aldol side reactions.
Catalyst Selection & Kinetics (The "Why")
The "Cesium Effect" vs. Potassium Carbonate
Q: Why does my reaction stall with
in acetonitrile, but literature suggests ?
A: This is a solubility and ion-pairing issue known as the Cesium Effect .
Lattice Energy & Solvation: Potassium ions (
) have a higher charge density and form tighter ion pairs with phenoxide anions in aprotic solvents (like MeCN or DMF). This "cages" the nucleophile, slowing down the initial step.
The Naked Anion: Cesium (
) has a larger ionic radius (1.67 Å vs 1.38 Å for ). It dissociates more readily in organic solvents, leaving the phenoxide anion "naked" and highly reactive.
Basicity Balance: While
is more effective, it is also more basic. If you observe degradation of sensitive substrates, you may need to switch to a "buffered" system (e.g., with catalytic 18-crown-6) to mimic the cesium effect without the extreme alkalinity.
The mixture will melt and liquefy. Reaction is typically complete in <30 mins.
Purification: Recrystallize directly from Ethanol (avoid chromatography).
Mechanistic Visualization
Understanding the pathway is crucial for troubleshooting. The following diagram illustrates the Rap-Stoermer pathway and where it commonly fails.
Caption: Figure 1. Base-mediated Rap-Stoermer mechanism.[1][2][3] Note that the reaction frequently stalls at Inter2 (O-alkylated intermediate) if the base strength or temperature is insufficient to drive the Aldol condensation.
Troubleshooting Guide
Interactive Decision Tree: Why is my yield low?
Caption: Figure 2. Troubleshooting logic flow for diagnosing reaction failures based on intermediate analysis.
Frequently Asked Questions (FAQs)
Q1: I see the O-alkylated intermediate, but the ring won't close. What now?
Diagnosis: The intramolecular aldol step has a higher activation energy than the initial substitution.
Fix:
Heat: If you are at RT, move to reflux (
for MeCN, for DMF).
Base Spike: Add 0.5 equiv of a stronger base like DBU or
-BuOK to force the enolate formation required for cyclization.
Q2: My reaction turns black/tarry immediately.
Diagnosis: Oxidation of the phenol or polymerization of the
-haloketone.
Fix:
Degas: Sparge your solvent with Argon/Nitrogen for 15 mins. Phenoxides are electron-rich and prone to oxidative coupling.
Lower Temp: Add the base at
, stir for 15 mins, then add the haloketone slowly before warming.
Q3: Can I use hydrated bases (
)?
Diagnosis: Water is detrimental. It solvates the anion (reducing reactivity) and can hydrolyze the
-haloketone.
Fix: Always flame-dry
or under vacuum before use. If using hydrated salts, add 3Å Molecular Sieves to the reaction mixture.
References
Rap-Stoermer Reaction Optimization: Koca, M. et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect.
The Cesium Effect: Flessner, T. & Doye, S. (1999). "Cesium Carbonate: A Powerful Base for Organic Synthesis."[4][5] Journal of Practical Chemistry.
Green Chemistry Approaches: Li, K. et al. (2021). "Recent Advances in the Synthesis of Benzofurans via Green Chemistry." Current Organic Chemistry.
Solvent Effects in Alkylation: Salvatore, R. N. et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry.
Technical Support Guide: Storage Stability of Ethyl 5-Methylbenzofuran-2-Carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the storage, handling, and stability of ethyl 5-methylbenzofuran-2-carboxylate (CAS No. 53715-88-1).
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the storage, handling, and stability of ethyl 5-methylbenzofuran-2-carboxylate (CAS No. 53715-88-1). As a crucial building block in medicinal chemistry and organic synthesis, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes.[1][2][3] This document moves beyond standard data sheets to offer practical troubleshooting advice and validated protocols based on established principles of chemical stability.
Compound Stability Profile
Ethyl 5-methylbenzofuran-2-carboxylate is a solid ester that, like many benzofuran derivatives, possesses vulnerabilities to specific environmental conditions.[4][5] The primary degradation pathways of concern are hydrolysis of the ethyl ester, oxidation of the electron-rich benzofuran ring, and potential photodecomposition. The stability of the compound is directly influenced by temperature, moisture, light, and the presence of reactive chemical agents.
Below is a summary of the recommended handling and storage parameters designed to minimize degradation and preserve compound purity.
Refrigeration significantly slows the rate of potential hydrolytic and oxidative degradation reactions. Avoid repeated freeze-thaw cycles if the compound is solubilized.
Atmosphere
Store under an inert atmosphere (e.g., Argon, Nitrogen).[5][7]
The benzofuran ring system can be sensitive to air, leading to oxidation over time.[5] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.
Moisture
Keep container tightly sealed in a dry environment.[4][6][7]
The presence of water can facilitate the hydrolysis of the ethyl ester to its corresponding carboxylic acid, especially if acidic or basic impurities are present.
Light Exposure
Protect from light; store in an amber vial or dark location.[4][7]
Aromatic and heterocyclic compounds can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light can induce unwanted side reactions.
These materials will actively degrade the compound. Oxidants can attack the furan ring, while acids and bases will catalyze the rapid hydrolysis of the ester.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My previously off-white solid sample of ethyl 5-methylbenzofuran-2-carboxylate has developed a yellow or brownish tint. What is the likely cause?
A: This color change is a common indicator of degradation, most likely due to oxidation or photodecomposition. The electron-rich benzofuran ring system is susceptible to oxidation when exposed to air (oxygen) over extended periods.[4][5] Exposure to light, particularly UV, can also generate colored impurities.[7]
In-depth Explanation:
Oxidation can lead to the formation of quinone-like structures or ring-opened products, which are often highly colored. To prevent this, always handle the solid under an inert atmosphere if possible and store it protected from light in a tightly sealed container at the recommended 2–8°C.[6][7] Before use, you should verify the purity of the discolored material using an appropriate analytical method, such as HPLC or NMR (see Protocol 4.1).
Q: I ran an HPLC analysis of my compound after several weeks of storage and I see a new, more polar peak eluting earlier than the main peak. What could this be?
A: The most probable identity of this new, more polar peak is the corresponding carboxylic acid (5-methylbenzofuran-2-carboxylic acid). This is a classic sign of ester hydrolysis.
In-depth Explanation:
The ethyl ester can be hydrolyzed to its parent carboxylic acid and ethanol. This reaction is catalyzed by trace amounts of acid or base and is accelerated by the presence of moisture. Carboxylic acids are significantly more polar than their corresponding ethyl esters, causing them to have a shorter retention time on a reverse-phase HPLC column. To mitigate this, ensure your compound is stored in a desiccated environment and that any solvents used for stock solutions are anhydrous.[8]
Q: Can I store the compound dissolved in a solvent? If so, which solvents are best?
A: Yes, but with caution. The choice of solvent is critical to maintaining stability in solution. For short-term storage, aprotic, anhydrous solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) are recommended. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in transesterification reactions, especially in the presence of catalysts.
In-depth Explanation:
Never store the compound in aqueous buffers containing acids or bases, as this will accelerate hydrolysis.[8] If you must use a buffered solution for an experiment, prepare it fresh and use it immediately. For long-term storage, it is always best to keep the compound as a solid at 2–8°C and only prepare solutions as needed.
Q: My reaction yield is lower than expected when using a batch of ethyl 5-methylbenzofuran-2-carboxylate that has been stored for a long time. Could this be a stability issue?
A: Absolutely. A lower-than-expected yield is a primary consequence of using a reagent that has partially degraded. If, for example, 10% of the compound has hydrolyzed to the carboxylic acid, your reaction will, at best, only proceed to 90% completion, assuming the degradant is not reactive under your conditions.
In-depth Explanation:
This underscores the importance of quality control. Before commencing a critical or large-scale synthesis, it is prudent to quickly assess the purity of your starting material via HPLC or TLC. Comparing the analytical profile of an old batch to a new or reference standard will immediately reveal any significant degradation.
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions?
For long-term storage (months to years), the ideal conditions are 2–8°C, under a dry inert atmosphere (Argon or Nitrogen), and protected from all light sources.[6][7] The container must be sealed tightly to prevent moisture and air ingress.
How should I handle the compound upon receiving it?
Upon receipt, visually inspect the compound for any discoloration. It is recommended to transfer the compound into a pre-dried amber glass vial with a tight-fitting cap. Purge the vial with an inert gas before sealing. Store immediately at 2–8°C.
What are the primary degradation pathways I should be aware of?
The three main pathways are:
Hydrolysis: Cleavage of the ethyl ester to the carboxylic acid.
Oxidation: Reaction with atmospheric oxygen, primarily affecting the furan ring.
Photodecomposition: Degradation caused by exposure to UV or high-energy visible light.
How can I quantitatively assess the purity and stability of my sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[9] This involves developing an HPLC method that can separate the intact compound from all potential degradation products. A forced degradation study (see Protocol 4.2) is the definitive way to generate these degradants and validate your analytical method.
Experimental Protocols
Protocol 4.1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general-purpose method for assessing the purity of ethyl 5-methylbenzofuran-2-carboxylate.
1. Materials:
Ethyl 5-methylbenzofuran-2-carboxylate sample
HPLC-grade Acetonitrile (ACN)
HPLC-grade water
Formic acid (or TFA, ~0.1% final concentration)
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC system with UV detector
2. Procedure:
Mobile Phase Preparation:
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Sample Preparation:
Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
Further dilute this solution 1:10 in a 50:50 ACN/Water mixture for a final concentration of 0.1 mg/mL.
HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: 254 nm (or a wavelength maximum determined by UV scan)
Gradient:
0-2 min: 50% B
2-15 min: 50% to 95% B
15-17 min: 95% B
17-18 min: 95% to 50% B
18-20 min: 50% B (re-equilibration)
Analysis:
Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Any significant peaks eluting before the main peak may indicate hydrolysis.
Protocol 4.2: Forced Degradation Study
This study is essential for understanding degradation pathways and developing a robust, stability-indicating analytical method as mandated by ICH guidelines.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Sample Preparation:
Prepare a stock solution of ethyl 5-methylbenzofuran-2-carboxylate at 1 mg/mL in Acetonitrile.
2. Stress Conditions (run in parallel):
Control: Dilute the stock solution to 0.1 mg/mL with 50:50 ACN/Water. Analyze immediately.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with mobile phase.
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light. Dilute to 10 mL with mobile phase.
Thermal Stress: Place the solid compound in an oven at 80°C for 24 hours. Cool, then prepare a 0.1 mg/mL solution for analysis.
Photolytic Stress: Expose a 0.1 mg/mL solution of the compound (in a quartz cuvette) to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Analyze alongside a dark control.
3. Analysis:
Analyze all stressed samples and the control sample using the HPLC method described in Protocol 4.1.
Compare the chromatograms. The HPLC method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak. The peak purity of the parent peak in the stressed samples should be confirmed using a Diode Array Detector (DAD).
Visual Guides
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Potential degradation pathways for ethyl 5-methylbenzofuran-2-carboxylate.
Caption: Experimental workflow for a forced degradation stability study.
References
New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed . National Center for Biotechnology Information. [Link]
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia . Biosciences Biotechnology Research Asia. [Link]
Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH . National Center for Biotechnology Information. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega . American Chemical Society. [Link]
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher . EAS Publisher. [Link]
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . Rasayan Journal of Chemistry. [Link]
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR . International Journal of Scientific Development and Research. [Link]
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI . MDPI. [Link]
development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran . International Journal of Current Advanced Research. [Link]
Characteristic IR ester carbonyl stretch of benzofuran-2-carboxylates
Technical Guide: Characteristic IR Ester Carbonyl Stretch of Benzofuran-2-Carboxylates Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Characteristic IR Ester Carbonyl Stretch of Benzofuran-2-Carboxylates
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Focus: Spectroscopic identification, comparative analysis, and electronic characterization.
Executive Summary: The Diagnostic Value
In medicinal chemistry, the benzofuran-2-carboxylate scaffold is a privileged structure, serving as a precursor for anti-tubercular, anti-inflammatory, and antimicrobial agents. For synthetic chemists, the ester carbonyl (
) stretching vibration is the primary diagnostic handle to monitor reaction progress (e.g., cyclization of salicylaldehyde derivatives) and assess electronic purity.
This guide provides an authoritative analysis of the characteristic 1729 cm⁻¹ spectral signature of ethyl benzofuran-2-carboxylate. Unlike generic spectral tables, we compare this value against mechanistic alternatives—aliphatic esters, benzoates, and furoates—to isolate the specific electronic contributions of the benzofuran core.
The Spectral Fingerprint: Benzofuran-2-Carboxylates
The infrared spectrum of benzofuran-2-carboxylates is dominated by the interplay between aromatic conjugation (which lowers frequency) and heteroatom induction (which raises frequency).
Core Data Point
For Ethyl benzofuran-2-carboxylate , the diagnostic carbonyl stretch appears at:
cm⁻¹
(Experimental condition: Neat film/KBr)
Secondary Diagnostic Bands
To confirm the scaffold identity, look for these supporting signals:
C–O–C Stretch (Ester): 1183 cm⁻¹ and 1298 cm⁻¹ (Strong, asymmetric/symmetric).
Benzofuran Ring Breathing: ~1573 cm⁻¹ and 1610 cm⁻¹ (Aromatic
Comparative Analysis: Benchmarking Against Alternatives
To understand why the peak appears at 1729 cm⁻¹, we must compare it to its structural relatives. The shift reveals the unique electronic environment of the benzofuran ring.
Table 1: Comparative Carbonyl Frequencies of Related Esters
Compound Class
Representative Structure
(cm⁻¹)
Electronic Driver
Aliphatic Ester
Ethyl Acetate
1745
Baseline: Inductive withdrawal by ester oxygen; no conjugation.
Heteroaromatic Ester
Ethyl Furoate
1735
Induction > Resonance: The -oxygen in the furan ring is highly electronegative, inductively strengthening the bond despite conjugation.
Benzofuran Ester
Ethyl Benzofuran-2-carboxylate
1729
Hybrid Effect: Fused benzene ring dilutes the inductive effect of the furan oxygen compared to pure furoate, lowering frequency slightly.
Aromatic Ester
Ethyl Benzoate
1720
Resonance Dominant: Phenyl ring conjugation effectively delocalizes electron density into the carbonyl, lowering bond order.
Key Insight: The benzofuran ester (1729 cm⁻¹) sits between the furoate (1735 cm⁻¹) and the benzoate (1720 cm⁻¹). It is less electron-rich at the carbonyl carbon than the benzoate, making the bond stiffer (higher wavenumber), but more conjugated than the aliphatic ester.
Mechanistic Logic: The "Push-Pull" Effect
The position of the carbonyl band is dictated by the force constant (
) of the bond, derived from Hooke's Law: .
Resonance (The "Push"): The aromatic ring donates
-electrons into the carbonyl antibonding orbital. This increases single-bond character, lowering the frequency.[2]
Induction (The "Pull"): The furan oxygen (O1) is electronegative. It pulls electron density through the
-framework (C2-C=O), shortening the bond and raising the frequency.
In benzofuran-2-carboxylates, the Inductive Effect of the heteroatom partially counteracts the Resonance Effect , resulting in a frequency ~10 cm⁻¹ higher than the analogous benzoate.
Visualization: Electronic Effects Pathway
Figure 1: The dual electronic forces regulating the carbonyl shift. The green path (Induction) raises the frequency, while the red path (Resonance) lowers it, resulting in the unique 1729 cm⁻¹ signature.
Substituent Effects (Hammett Correlation)
Modifying the benzofuran ring at the C5 or C6 positions significantly shifts the carbonyl stretch. This correlation allows researchers to estimate the electronic nature of the substituent.
Electron Withdrawing Groups (EWG): (e.g., 5-NO₂, 5-Cl)
Validation: Ensure the baseline is >80% T and the strongest peak (C=O) does not bottom out (should be >5% T).
Method B: KBr Pellet (Preferred for Solids)
Applicability: For solid derivatives (e.g., 5-nitro analogs).
Step 1: Mix 2 mg of sample with 200 mg of dry spectroscopic-grade KBr.
Step 2: Grind to a fine powder in an agate mortar (particle size < wavelength of IR light to prevent scattering/slope).
Step 3: Press at 10 tons pressure for 2 minutes under vacuum (removes water).
Step 4: Analyze immediately to avoid moisture uptake (water broadens peaks at 3400 cm⁻¹ and can obscure overtones).
Workflow Diagram
Figure 2: Decision tree for optimal sample preparation to ensure spectral accuracy.
References
Der Pharma Chemica. (2014). Synthesis of novel N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach. (Reports Ethyl benzofuran-2-carboxylate C=O at 1729 cm⁻¹). Link
LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups. (Provides comparative data for Ethyl Benzoate at 1720 cm⁻¹ and Aliphatic esters at 1740 cm⁻¹). Link
ResearchGate. (2019). Synthesis New Hetrocyclic compounds Derived from Fouroic acid. (Identifies Ethyl Furoate C=O at 1735 cm⁻¹).[3] Link
MDPI Molbank. (2023). Synthesis of (E)-N'-(1-(Benzofuran-2-yl)ethylidene).... (Confirming hydrazide/amide derivatives shift to ~1689 cm⁻¹). Link
Comparative Guide: 5-Methyl vs. 6-Methyl Benzofuran-2-Carboxylate Isomers
[1] Executive Summary In the landscape of heterocyclic medicinal chemistry, the benzofuran-2-carboxylate scaffold serves as a critical pharmacophore for antimicrobial, anti-inflammatory, and anticancer agents. The distin...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the landscape of heterocyclic medicinal chemistry, the benzofuran-2-carboxylate scaffold serves as a critical pharmacophore for antimicrobial, anti-inflammatory, and anticancer agents. The distinction between the 5-methyl and 6-methyl positional isomers is not merely structural but functional. This guide delineates their divergent synthesis routes, spectroscopic "fingerprints," and reactivity profiles.
Key Insight: While both isomers share the same molecular formula (
for the ethyl ester), the position of the methyl group significantly alters the electronic density at C-3, influencing both electrophilic substitution rates and binding affinity in biological targets.
Chemical Synthesis: Divergent Pathways
The synthesis of these isomers is dictated by the substitution pattern of the starting salicylaldehyde (2-hydroxybenzaldehyde). The most robust protocol utilizes the Rap-Stoermer Condensation or an alkylation-cyclization sequence with ethyl bromoacetate.
Strategic Precursors
5-Methyl Isomer: Derived from 2-hydroxy-5-methylbenzaldehyde (p-cresol derivative).
6-Methyl Isomer: Derived from 2-hydroxy-4-methylbenzaldehyde (m-cresol derivative).
Comparative Synthesis Protocol
The following protocol is a self-validating system; the distinct starting materials ensure the regiochemical outcome, provided the initial phenols are isomerically pure.
Reagents:
Starting Aldehyde (1.0 eq)
Ethyl Bromoacetate (1.2 eq)
Anhydrous Potassium Carbonate (
, 2.5 eq)
Solvent: DMF (Dimethylformamide) or Acetone
Temperature: Reflux (Acetone) or 80-90°C (DMF)
Step-by-Step Workflow:
Alkylation: Dissolve the specific salicylaldehyde in the solvent. Add
and stir for 15 minutes. Dropwise add ethyl bromoacetate.
Cyclization: Heat the mixture. The phenoxide displaces the bromide (O-alkylation), followed by an intramolecular aldol-type condensation on the formyl group and subsequent dehydration to close the furan ring.
Work-up: Pour into ice water.
6-Methyl Ethyl Ester: Often precipitates as a solid (mp 35-42°C) or oil that crystallizes upon standing.
5-Methyl Ethyl Ester: Typically isolated as an oil or low-melting solid; requires extraction with EtOAc if no precipitate forms.
Figure 1: Divergent synthesis pathways based on phenolic precursors.
Structural Characterization (NMR Fingerprinting)
Distinguishing these isomers requires careful analysis of the aromatic region in
H NMR. The coupling patterns (splitting) are the definitive confirmation of isomeric identity.
Comparative NMR Data (400 MHz,
)
Feature
5-Methyl Isomer
6-Methyl Isomer
Methyl Signal
~2.45 ppm (s, 3H)
~2.48 ppm (s, 3H)
H-3 Proton
Singlet (~7.4-7.5 ppm)
Singlet (~7.4-7.5 ppm)
H-4 Proton
Doublet (d) or broad singlet. Meta-coupled to H-6 ( Hz).
Doublet (d) . Ortho-coupled to H-5 ( Hz).
H-5 Proton
Substituted (Methyl)
Doublet of Doublets (dd) . Ortho to H-4, Meta to H-7.
H-6 Proton
Doublet of Doublets (dd) . Ortho to H-7, Meta to H-4.
Substituted (Methyl)
H-7 Proton
Doublet (d) . Ortho-coupled to H-6 ( Hz).
Singlet (s) . Isolated (weak meta coupling to H-5).
Key Distinction
H-7 is a doublet (has an ortho neighbor).
H-7 is a singlet (no ortho neighbor).
Diagnostic Rule: Look at the most shielded aromatic proton (typically H-7 or H-4). If you see a sharp singlet in the aromatic region (excluding H-3), it is likely the 6-methyl isomer (H-7 is isolated). If all aromatic protons show splitting (
Hz), it is the 5-methyl isomer.
Functional Performance & Reactivity
The position of the methyl group dictates the electronic activation of the benzofuran core, specifically affecting the C-3 position, which is the primary site for electrophilic aromatic substitution (e.g., nitration, halogenation) when C-2 is blocked by the carboxylate.
Electronic Activation Analysis
6-Methyl Isomer (High Reactivity): The methyl group at C-6 is para to the C-3 position. Through hyperconjugation, it donates electron density directly to C-3, working synergistically with the ring oxygen.
Result: Faster reaction rates in electrophilic substitutions at C-3.
5-Methyl Isomer (Moderate Reactivity): The methyl group at C-5 is meta to C-3. Its activating effect is directed primarily to C-4 and C-6, not C-3.
Result: Slower reaction rates at C-3 compared to the 6-methyl isomer.
Biological Implications (SAR)
In drug development, this positional change acts as a "steric sweep" of the binding pocket.
Case Study (Aminoalkylbenzofurans): Research on psychoactive benzofuran derivatives (e.g., 5-APB vs. 6-APB) suggests that 6-substituted isomers often exhibit higher potency at monoamine transporters (DAT, SERT). This is attributed to the 6-position substituent extending into a specific hydrophobic pocket that accommodates bulk better than the 5-position.
Solubility: The 6-methyl ethyl ester has a reported melting point of 35-42°C , often solidifying from oil. The 5-methyl ester is frequently an oil or lower-melting solid. The acid forms (hydrolyzed esters) generally have high melting points (>170°C), with the 6-methyl acid often being less soluble due to better packing symmetry.
Figure 2: Electronic directing effects of the methyl group on C-3 reactivity.
References
Synthesis and Biological Evaluation of Benzofuran Derivatives
Source: National Institutes of Health (NIH) / PubMed
Context: Describes the synthesis of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and related halogenated derivatives, illustrating the reactivity of the 6-position.
URL:[Link]
Aminoalkyl Benzofuran Derivatives Patent (US/EP)
Neurochemical Effects of 5-APB and 6-APB
Source: PubMed / Psychopharmacology
Context: Comparative study of 5- and 6-substituted benzofurans, demonstrating the higher potency of 6-substituted isomers in specific biological targets (monoamine transporters).
URL:[Link]
Benzofuran-2-carboxylic Acid Properties
Source: NIST Chemistry WebBook
Context: Standard reference data for the parent benzofuran-2-carboxylic acid structure and thermochemical properties.
URL:[Link]
Validation
A Senior Application Scientist's Guide to Reversed-Phase HPLC Analysis of Ethyl 5-methylbenzofuran-2-carboxylate and its Structural Analogues
This guide provides a comprehensive comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) behavior of ethyl 5-methylbenzofuran-2-carboxylate and its structurally related analogues. We will del...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) behavior of ethyl 5-methylbenzofuran-2-carboxylate and its structurally related analogues. We will delve into the theoretical principles governing their separation, present detailed experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in their analytical method development. Our focus is on providing not just a method, but a framework for understanding and manipulating the chromatographic process for this important class of heterocyclic compounds.
Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Ethyl 5-methylbenzofuran-2-carboxylate, a key intermediate and target molecule, often requires robust analytical methods for purity assessment and quality control. This guide will use a comparative approach to illustrate how subtle changes in the molecular structure of benzofuran-2-carboxylates can be exploited to achieve optimal chromatographic separation.
The Critical Role of Molecular Structure in RP-HPLC Retention
In reversed-phase HPLC, the retention of an analyte is primarily governed by its hydrophobicity. The non-polar stationary phase (typically C18-silica) interacts with the non-polar regions of the analyte molecules, while the polar mobile phase works to elute them. The more hydrophobic a compound is, the stronger its interaction with the stationary phase, and the longer its retention time.
For the benzofuran-2-carboxylate derivatives discussed here, several structural features will influence their retention behavior:
The Ester Group: The length of the alkyl chain in the ester group (e.g., methyl vs. ethyl) will impact hydrophobicity. A longer chain generally leads to increased retention.
Substituents on the Benzofuran Ring: The nature and position of substituents on the benzofuran ring play a crucial role. Electron-withdrawing groups like chloro or nitro groups can affect the electron density of the aromatic system and its interaction with the stationary phase, while electron-donating groups like methyl or amino groups will also modulate retention. The position of the substituent can also influence the molecule's overall polarity and shape.
The Carboxylic Acid: The presence of a free carboxylic acid group, as in 5-methyl-1-benzofuran-2-carboxylic acid, dramatically increases polarity, leading to significantly shorter retention times in RP-HPLC compared to its ester counterparts.
A Comparative Study of Benzofuran-2-Carboxylate Derivatives
To illustrate these principles, we will conduct a comparative analysis of ethyl 5-methylbenzofuran-2-carboxylate and four of its structural analogues:
The following diagram illustrates the workflow for our comparative analysis.
Caption: Workflow for the comparative HPLC analysis of benzofuran-2-carboxylate derivatives.
Predicted Retention Behavior and Comparative Data
Based on the principles of reversed-phase chromatography, we can predict the elution order of our selected compounds. The most polar compound, 5-methyl-1-benzofuran-2-carboxylic acid, is expected to elute first. The esters will be more retained, with their relative retention depending on their overall hydrophobicity. The chloro-substituted analogue is expected to be more retained than the methyl-substituted ones due to the contribution of the halogen atom to its lipophilicity.[2] Between the methyl and ethyl esters of 5-methylbenzofuran-2-carboxylic acid, the ethyl ester should have a slightly longer retention time due to the larger alkyl group. The positional isomer, ethyl 4-methylbenzofuran-2-carboxylate, may have a slightly different retention time compared to the 5-methyl isomer due to subtle differences in polarity and interaction with the stationary phase.
The following table summarizes the predicted retention times and relative retention times (RRT) based on a standard C18 column and a generic gradient method as detailed in the experimental protocol below.
Compound
Predicted Retention Time (min)
Relative Retention Time (vs. Target)
5-Methyl-1-benzofuran-2-carboxylic acid
8.5
0.68
Methyl 5-methylbenzofuran-2-carboxylate
11.8
0.94
Ethyl 5-methylbenzofuran-2-carboxylate
12.5
1.00
Ethyl 4-methylbenzofuran-2-carboxylate
12.8
1.02
Ethyl 5-chlorobenzofuran-2-carboxylate
13.7
1.09
Experimental Protocol
This section provides a detailed methodology for the comparative analysis.
Instrumentation:
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis diode array detector (DAD).
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
0-2 min: 50% B
2-15 min: 50% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 50% B
18.1-22 min: 50% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 254 nm
Standard Preparation:
Prepare individual stock solutions of each compound at a concentration of 1 mg/mL in acetonitrile.
Prepare a mixed standard solution by diluting the stock solutions in Mobile Phase A to a final concentration of 200 µg/mL for each analyte.
Discussion of Expected Results and Method Optimization
The proposed method is expected to provide good separation of the selected benzofuran-2-carboxylate derivatives. The use of a gradient elution is necessary to ensure that both the early-eluting carboxylic acid and the more retained esters are eluted as sharp peaks within a reasonable timeframe. The acidic modifier (formic acid) in the mobile phase is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape and more consistent retention.
Should the separation be suboptimal, several parameters can be adjusted:
Mobile Phase Composition: Altering the organic modifier (e.g., to methanol) can change the selectivity of the separation.
Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
Stationary Phase: For challenging separations, especially of positional isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column could offer alternative selectivity through enhanced π-π interactions.[3][4]
The following diagram illustrates the relationship between key HPLC parameters and their impact on retention time.
Caption: Factors influencing retention time in reversed-phase HPLC.
Conclusion
This guide has provided a comprehensive framework for the analysis of ethyl 5-methylbenzofuran-2-carboxylate and its structural analogues by reversed-phase HPLC. By understanding the fundamental principles of chromatography and the influence of molecular structure on retention, researchers can develop and optimize robust and reliable analytical methods. The detailed experimental protocol and comparative data serve as a valuable starting point for method development and troubleshooting. The principles and strategies discussed herein are broadly applicable to the analysis of other heterocyclic compounds in pharmaceutical research and development.
References
PubMed. (2025, February 8). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. Retrieved from [Link]
Oxford Academic. (2018, September 8). Liquid-chromatography retention order prediction for metabolite identification. Retrieved from [Link]
LCGC International. (2025, December 17). A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns. Retrieved from [Link]
LCGC International. (2016, August 1). Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. Retrieved from [Link]
PMC. (2021, April 8). Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. Retrieved from [Link]
MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]
LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate. Retrieved from [Link]
PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Ethyl 4-methylbenzoate. Retrieved from [Link]
J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Retrieved from [Link]
MedCrave. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]
Title: Comparative Validation of Elemental Analysis vs. HRMS for Small Molecule Drug Candidates: A Case Study of C₁₂H₁₂O₃ (7-Ethoxy-4-methylcoumarin) In pharmaceutical development, confirming the identity and bulk purity...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Validation of Elemental Analysis vs. HRMS for Small Molecule Drug Candidates: A Case Study of C₁₂H₁₂O₃ (7-Ethoxy-4-methylcoumarin)
In pharmaceutical development, confirming the identity and bulk purity of a new chemical entity (NCE) is the primary gatekeeping step before biological assay. While High-Resolution Mass Spectrometry (HRMS) has become ubiquitous for identity confirmation, Classical Combustion Analysis (CHN) remains the "Gold Standard" for purity validation in top-tier journals (e.g., J. Med. Chem.) and regulatory submissions.
This guide uses 7-Ethoxy-4-methylcoumarin (Molecular Formula: C₁₂H₁₂O₃ ) as a representative scaffold to compare these methodologies.
Theoretical Calculation (The Control)
Before any experimental work, the theoretical elemental composition must be established.
Critical Standard: For a compound to be deemed "analytically pure" by ACS and FDA standards, experimental values must fall within ±0.4% of these theoretical percentages [1].
Comparative Methodology: Combustion vs. HRMS
As a senior scientist, you must choose the right tool for the specific validation phase.
Feature
Method A: Combustion Analysis (CHN)
Method B: HRMS (Orbitrap/Q-TOF)
Primary Output
Bulk Purity (% by weight).
Molecular Identity (Exact Mass).
Blind Spots
Cannot distinguish isomers.
Blind to inorganic salts, moisture, and non-ionizable impurities.
Sample Req.
High (1–5 mg). Destructive.
Low (<0.1 mg). Non-destructive.
Common Failure
Trapped solvent/moisture (Hygroscopicity).
Ion suppression or adduct formation (, ).
Regulatory Status
Required for "Gold Standard" purity claims (>95%).
Accepted only if accompanied by quantitative HPLC traces [2].
Experimental Protocols
Protocol A: Automated Microanalysis (Combustion)
Objective: Determine bulk purity by flash combustion.
Sample Preparation (Critical):
Dry C₁₂H₁₂O₃ sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Why: Water adds weight but no Carbon, artificially lowering the %C value.
Weigh 2.000 mg (±0.002 mg) into a tin capsule using a microbalance.
Seal the capsule to exclude atmospheric nitrogen.
Combustion Train:
Inject sample into the combustion reactor (900–1000°C) with excess Oxygen.
Catalyst: Tungsten Trioxide (WO₃) is used to facilitate complete oxidation and bind interfering elements.
Reaction:
.
Detection:
Gases pass through reduction copper (to convert NOₓ to N₂) and are separated via GC column.
Quantification via Thermal Conductivity Detector (TCD).
Protocol B: HRMS (Orbitrap)
Objective: Confirm formula via exact mass measurement (<5 ppm error).
Sample Preparation:
Dissolve 0.1 mg C₁₂H₁₂O₃ in 1 mL LC-MS grade Methanol.
Dilute 1:100 with 0.1% Formic Acid (to promote protonation
).
Injection:
Direct Infusion or UPLC-MS (C18 column, Gradient Water/Acetonitrile).
Acquisition:
Mode: Positive Electrospray Ionization (ESI+).
Target Ion:
.
Resolution: Set to 60,000 or higher (FWHM).
Results & Discussion: The "Failed" Analysis
This section demonstrates a common real-world scenario where a synthesized drug candidate "fails" elemental analysis, and how a senior scientist interprets the data.
Scenario: You synthesized C₁₂H₁₂O₃, but the CHN report returns a "Fail."
Element
Theoretical %
Experimental (Found) %
Deviation
Status
Carbon
70.58
69.15
-1.43
FAIL
Hydrogen
5.92
6.05
+0.13
PASS
Analysis of Failure:
The Carbon is significantly lower than expected (-1.43%). This is a classic signature of Solvent Entrapment . The sample is not pure C₁₂H₁₂O₃; it is likely a hemi-hydrate or solvate.
The Correction Calculation (Self-Validating System):
Let's test the hypothesis that the sample holds 0.25 moles of water (
) per mole of drug.
New Formula:
New MW:
g/mol .
New Theoretical %C:
Comparison:
Found: 69.15%
Recalculated Theory: 69.05%
Difference: 0.10% (Within the ±0.4% limit).
Decision Matrix (Visualization)
The following diagram illustrates the logical workflow for validating a small molecule like C₁₂H₁₂O₃.
Figure 1: Analytical decision tree for validating small molecule purity. Note the loop for solvent recalculation, a critical step often missed by junior researchers.
References
American Chemical Society (ACS). (2023). Guidelines for Characterization of Organic Compounds. ACS Publishing Center. Available at: [Link]
Journal of Medicinal Chemistry. (2021). Simplifying Submission Requirements for the Journal of Medicinal Chemistry. ACS Publications.[2] Available at: [Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 66595, 7-Ethoxy-4-methylcoumarin.[1] PubChem.[1][3] Available at: [Link]
Executive Summary & Operational Context Ethyl 5-methylbenzofuran-2-carboxylate (CAS: 16279-98-6, analog) is a benzofuran derivative commonly utilized as a pharmacophore intermediate in medicinal chemistry. While often ha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Context
Ethyl 5-methylbenzofuran-2-carboxylate (CAS: 16279-98-6, analog) is a benzofuran derivative commonly utilized as a pharmacophore intermediate in medicinal chemistry. While often handled as a stable solid or oil, its disposal requires strict adherence to organic waste protocols due to the benzofuran core's potential biological activity and environmental persistence.
Critical Directive: This substance must never be disposed of via sanitary sewer systems (sink drains). The benzofuran moiety poses a risk of aquatic toxicity and is resistant to standard wastewater treatment biodegradation.
This guide outlines a self-validating disposal workflow designed to protect both the researcher and the facility’s compliance status.
Hazard Profile & Pre-Disposal Assessment
Before initiating disposal, you must validate the state of the waste. The disposal pathway diverges based on whether the compound is a pure solid or dissolved in a reaction matrix.
Parameter
Characteristic
Operational Implication
Physical State
Typically Solid (Low MP) or Oil
Solids must be segregated from liquids unless dissolved for volume reduction.
Solubility
Lipophilic; Hydrophobic
Do not dilute with water. Use organic solvents (Acetone, EtOH) for rinsing.
Toxicity Class
Irritant (Skin/Eye); Aquatic Tox
Zero-drain discharge policy. All rinsate must be captured.
Reactivity
Stable Ester
Compatible with standard organic waste streams (Non-Halogenated).
Expert Insight: The "5-methyl" substitution on the benzofuran ring increases lipophilicity compared to the parent benzofuran. This increases the compound's potential for bioaccumulation in aquatic environments, making drain disposal a critical violation of EPA and local environmental regulations.
Immediate Safety & Spill Management
If disposal is necessitated by a spill, immediate containment is required to prevent surface contamination.
PPE Requirements:
Respiratory: N95 (for dust) or Half-mask with organic vapor cartridge (if in solvent).
Skin: Nitrile gloves (0.11 mm minimum thickness).
Eye: Chemical splash goggles.
Spill Cleanup Protocol:
Isolate: Demarcate the area.
Absorb:
Liquids: Use vermiculite or polypropylene pads.
Solids: Wet-wipe with an acetone-dampened pad to prevent dust generation. Do not dry sweep.
Contain: Place all absorbent materials into a wide-mouth jar labeled "Hazardous Waste - Debris (Contaminated with Benzofurans)."
Step-by-Step Disposal Workflow
This protocol uses a "Cradle-to-Grave" logic, ensuring the waste is tracked from generation to the central accumulation area.
Phase A: Waste Stream Segregation
The most common error in disposing of benzofuran esters is misclassification of the solvent matrix. Use the decision logic below:
Scenario 1: Pure Solid / Expired Reagent
Action: Keep in original container if possible. If transferring, use a clear glass jar with a Teflon-lined cap.
Action: Consolidate into the Yellow Can (Halogenated Waste). Note: Benzofurans are highly soluble in DCM; ensure this stream is not mixed with acetones/ketones if your facility requires strict separation.
Phase B: Container Rinsing (The "Triple Rinse" Rule)
Empty containers that held Ethyl 5-methylbenzofuran-2-carboxylate are considered "acute hazardous waste" containers in many jurisdictions until rinsed.
Rinse 1: Add ~10-20mL Acetone. Cap and shake. Decant into Organic Waste .
Rinse 2: Repeat with Acetone. Decant into Organic Waste .
Rinse 3: Repeat with Ethanol or Acetone. Decant into Organic Waste .
Final Step: Deface the label. The glass container can now be discarded in the "Washer Glass" or "Recycle Glass" bin, depending on facility rules.
Phase C: Labeling & Documentation
Every waste container must carry a label listing the constituents.
The following diagram illustrates the critical decision points for segregating this specific compound.
Figure 1: Waste stream segregation logic for Benzofuran derivatives. Blue/Green/Red nodes indicate final disposal bins.
Self-Validating System (Quality Assurance)
To ensure "Trustworthiness" in your protocol, perform this 3-point check before leaving the waste accumulation area. If you cannot answer "Yes" to all, the procedure is incomplete.
The Compatibility Check: Did I ensure no oxidizers (e.g., Nitric Acid, Peroxides) were added to the organic waste container containing this ester? (Esters + Strong Oxidizers = Fire Risk).
The Solubility Check: If the waste was solid, did I dissolve it or double-bag it? (Loose powders pose an inhalation risk to EHS personnel).
The Traceability Check: Is the full chemical name written on the tag? (Formulas like "C12H12O3" are insufficient for emergency responders).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81704, Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate (Analogous Structure).[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Hazardous Waste. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 5-methylbenzofuran-2-carboxylate
Welcome to your comprehensive guide on the safe handling of Ethyl 5-methylbenzofuran-2-carboxylate. As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitmen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your comprehensive guide on the safe handling of Ethyl 5-methylbenzofuran-2-carboxylate. As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational protocols, and disposal strategies for this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in many bioactive natural products and synthetic compounds with a wide range of therapeutic activities.[1][2] Ethyl 5-methylbenzofuran-2-carboxylate is a valuable intermediate in the synthesis of these complex molecules. However, its toxicological properties have not been thoroughly investigated.[3] In such cases, it is imperative to treat the substance as potentially hazardous and adhere to the highest safety standards.[4][5] This guide is built on that principle, drawing from data on structurally similar compounds and established chemical hygiene best practices.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount.[6] Based on data from analogous benzofuran derivatives, such as ethyl benzofuran-2-carboxylate and its amino- and nitro-substituted counterparts, we must assume that Ethyl 5-methylbenzofuran-2-carboxylate presents the following potential hazards:
Skin Irritation: May cause skin irritation upon contact.[7][8]
Serious Eye Irritation: Poses a risk of causing serious eye irritation.[7][8]
Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory tract irritation.[3]
Harmful if Swallowed: Oral ingestion may be harmful.[7][9]
Given the lack of comprehensive toxicological data, we must also consider the possibility of unknown long-term effects. Therefore, minimizing all routes of exposure—dermal, ocular, inhalation, and ingestion—is the primary objective.[6]
Core Protection: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all exercise. It is a critical decision based on the specific hazards of the chemical and the nature of the procedure being performed.[10] The following table outlines the recommended PPE for handling Ethyl 5-methylbenzofuran-2-carboxylate.
Protection Area
Required PPE
Standard (Example)
Rationale & Expert Insight
Eyes & Face
Chemical Splash Goggles
ANSI Z87.1 / EN166
Standard safety glasses are insufficient. The potential for serious eye irritation necessitates the full seal provided by goggles to protect against splashes and vapors.[11][12] For large-volume transfers (>1L) or splash-prone procedures, supplement with a full-face shield worn over the goggles.
Hands
Butyl or Viton™ Gloves
EN 374
This compound is an aromatic ester. Butyl rubber gloves offer excellent resistance to esters, ketones, and aldehydes.[10][13] Viton™ is also a suitable alternative.[12] Nitrile gloves may be used for incidental contact only, but should be changed immediately upon contamination. Always check the manufacturer's specific permeation data for the chemical or a close surrogate.[14]
Body
Chemical-Resistant Lab Coat
N/A
A lab coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[6][11] Ensure it is fully buttoned with sleeves rolled down. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory
Use within a Fume Hood
N/A
The primary method to prevent respiratory exposure is to use engineering controls.[4] All procedures involving this compound must be performed in a properly functioning and certified chemical fume hood to control vapors.[15] A respirator is not a substitute for a fume hood during routine work.
Feet
Closed-Toe Shoes
ASTM F2413
Full-coverage shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills and falling objects.[4][14]
Operational Plan: From Receipt to Disposal
A safe workflow involves more than just wearing the right gear. It encompasses every step from the moment the chemical enters the lab to its final disposal. The following diagram and procedures outline this critical path.